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molecular formula C11H10BrNO B8653398 7-Bromo-2-methoxy-4-methylquinoline CAS No. 89446-53-7

7-Bromo-2-methoxy-4-methylquinoline

Cat. No. B8653398
M. Wt: 252.11 g/mol
InChI Key: CIGLFVWFRKNNSC-UHFFFAOYSA-N
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Patent
US04587341

Procedure details

A mixture of 3.00 g (12.00 mM) of 2-chloro-4-methyl-7-bromoquinoline and 0.63 g (12.00 mM) of sodium methoxide was heated to reflux in 30 mL of dry methanol for 48 h. The methanol was then removed in vacuo, and the resultant concentrate was taken up in methylene chloride. This methylene chloride solution was washed repeatedly with saturated sodium chloride. After drying (MgSO4), solvent removal, and recrystallisation from toluene, 2.63 g (87%) of the product was obtained as white crystals: mp 58°-60° C.
Quantity
3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[C:10]([CH3:12])[C:9]2[C:4](=[CH:5][C:6]([Br:13])=[CH:7][CH:8]=2)[N:3]=1.[CH3:14][O-:15].[Na+]>CO>[CH3:14][O:15][C:2]1[CH:11]=[C:10]([CH3:12])[C:9]2[C:4](=[CH:5][C:6]([Br:13])=[CH:7][CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC2=CC(=CC=C2C(=C1)C)Br
Name
sodium methoxide
Quantity
0.63 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
The methanol was then removed in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
the resultant concentrate
WASH
Type
WASH
Details
This methylene chloride solution was washed repeatedly with saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
(MgSO4), solvent removal, and recrystallisation from toluene

Outcomes

Product
Name
Type
product
Smiles
COC1=NC2=CC(=CC=C2C(=C1)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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